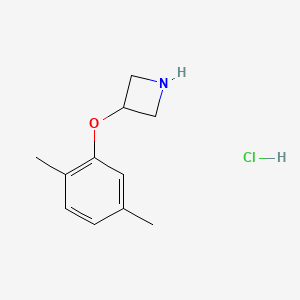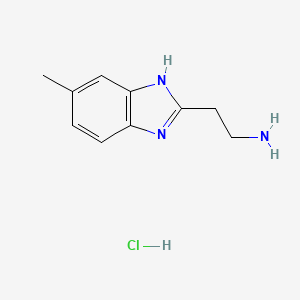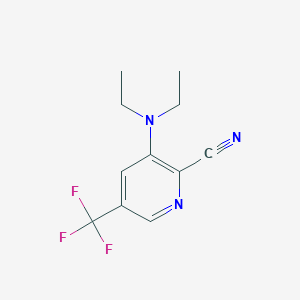![molecular formula C16H36O6Si B1405103 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol CAS No. 393174-68-0](/img/structure/B1405103.png)
2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol
Descripción general
Descripción
The compound is a type of organosilicon compound, which are known for their stability and versatility. The “Tert-butyl-dimethyl-silanyloxy” part suggests the presence of a tert-butyl group (a carbon atom bonded to three other carbon atoms) and a dimethylsilanyloxy group (a silicon atom bonded to two methyl groups and an oxygen atom). The rest of the compound consists of repeating ethoxy groups (an oxygen atom bonded to an ethyl group), which could make the compound quite polar and potentially soluble in many organic solvents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tert-butyl-dimethyl-silanyloxy group and the addition of the ethoxy groups. This could potentially be achieved through a series of reactions involving organosilicon reagents and alcohols .Molecular Structure Analysis
The molecular structure of this compound would be quite large due to the repeating ethoxy groups. The presence of the silicon atom in the tert-butyl-dimethyl-silanyloxy group could also introduce some interesting structural features, as silicon atoms can form stable bonds with a variety of other atoms .Chemical Reactions Analysis
As an organosilicon compound, this molecule could potentially participate in a variety of chemical reactions. The ethoxy groups could potentially be reactive, particularly in the presence of strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the length of the ethoxy chain and the specific arrangement of the atoms. It could potentially be a liquid at room temperature, and its solubility would likely depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol, along with similar compounds, has been synthesized and characterized for various applications. For instance, a study by Bıyıklıoğlu, Ömeroğlu, and Alp (2016) discusses the synthesis and electrochemical properties of amphiphilic axially-disubstituted silicon(IV) phthalocyanines, which involve the use of similar ethoxy-ethanol structures (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).
Electrochemical Properties
The electrochemical properties of compounds related to this compound are a significant area of research. For example, the aforementioned study by Bıyıklıoğlu et al. (2016) investigates the electrochemical properties of silicon phthalocyanines with ethoxy-ethanol structures, revealing insights into their redox behavior and potential applications in electronic and photonic devices (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).
Viscosity and Molecular Interactions
Studies on the viscosities of compounds similar to this compound have been conducted to understand their intermolecular interactions. For instance, Kinart et al. (2006) explored the viscosities of binary mixtures involving ethyl tert-butyl ether and various n-alkoxyethanols, providing insights into the molecular interactions and behavior of these compounds (Kinart, Ćwiklińska, Kinart, & Bald, 2006).
Catalytic Properties
The catalytic properties of compounds with ethoxy-ethanol structures are also of interest. Research by Gazsi et al. (2011) on the adsorption and decomposition of ethanol on supported Au catalysts reveals the role of ethoxy species in catalytic processes, hinting at potential applications in chemical synthesis and energy production (Gazsi, Koos, Bánsági, & Solymosi, 2011).
Polymerization and Material Science
The compound's potential in polymerization and material science is noteworthy. Hirao et al. (1987) examined the anionic polymerization of silyl ethers, which are structurally similar to this compound, revealing applications in the creation of polymers with specific properties (Hirao, Yamamoto, Takenaka, Yamaguchi, & Nakahama, 1987).
Safety and Hazards
Direcciones Futuras
Organosilicon compounds are a topic of ongoing research, and new methods for their synthesis and applications are continually being developed. This particular compound, with its combination of a tert-butyl-dimethyl-silanyloxy group and repeating ethoxy groups, could potentially have interesting properties that may be worth exploring in future studies .
Mecanismo De Acción
Target of Action
This compound is a complex organosilicon compound, and its targets could be diverse depending on the context of its use .
Mode of Action
Organosilicon compounds like this one often interact with their targets through the silicon atom, which can form stable covalent bonds with a variety of other atoms .
Biochemical Pathways
Organosilicon compounds are often used in organic synthesis and medicinal chemistry, where they can participate in a wide variety of reactions .
Pharmacokinetics
Organosilicon compounds are generally known for their stability and resistance to metabolic degradation, which can influence their bioavailability .
Result of Action
The effects would likely depend on the specific targets and biochemical pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of moisture can lead to the hydrolysis of organosilicon compounds, potentially altering their activity . Furthermore, the pH and temperature of the environment can also influence the compound’s stability and reactivity .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O6Si/c1-16(2,3)23(4,5)22-15-14-21-13-12-20-11-10-19-9-8-18-7-6-17/h17H,6-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSLXAPIFUXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



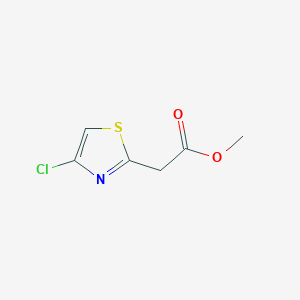
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)
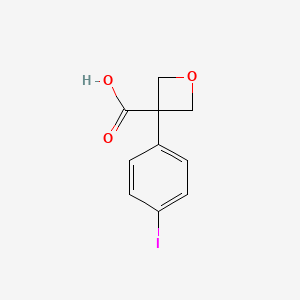

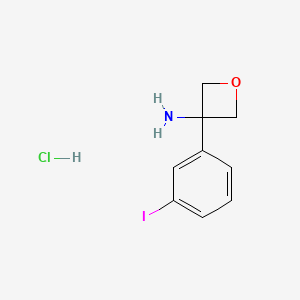

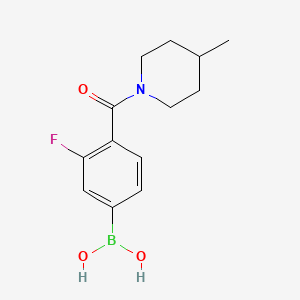
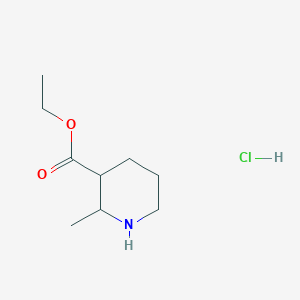

![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)
